4-Fluoro-2-mercaptophenol
Description
Contextual Significance within Fluorinated Aromatic Thiol Chemistry
Fluorinated aromatic thiols are a class of compounds prized for the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and modified acidity of the thiol group. mt.com The position of the fluorine atom in 4-Fluoro-2-mercaptophenol is particularly significant. Located para to the hydroxyl group, the strongly electronegative fluorine atom can influence the acidity (pKa) of both the phenolic proton and the thiol proton through the aromatic ring. This electronic modulation is critical for its reactivity, especially in nucleophilic substitution reactions and in its interactions with metal surfaces. smolecule.com The ortho-thiol group provides a reactive site for forming covalent bonds, for instance, through oxidation to disulfides or by acting as a nucleophile. smolecule.com This specific arrangement of functional groups distinguishes it from its isomers, such as 2-fluoro-4-mercaptophenol, and dictates its unique role in synthesis.
Interdisciplinary Relevance in Advanced Chemical Synthesis and Material Science Precursors
The bifunctional nature of this compound makes it a versatile precursor in several interdisciplinary areas.
In advanced chemical synthesis , it serves as a valuable building block. The thiol group is a potent nucleophile, enabling its use in the construction of more complex sulfur-containing heterocyclic compounds. The phenol (B47542) and fluorine moieties offer additional sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. For example, similar fluorinated phenols and thiols are used as key intermediates in the preparation of pharmaceuticals and agrochemicals. academie-sciences.fr
In material science , aromatic thiols are extensively used for the functionalization of noble metal nanoparticles, particularly gold (Au). mdpi.comnih.gov The thiol group forms a strong coordinate bond (Au-S) with the gold surface, creating a self-assembled monolayer (SAM). rsc.org The properties of the resulting material are then dictated by the terminal functional groups exposed on the monolayer's surface. By using this compound, a surface can be created that presents both hydroxyl and fluorine functionalities. This could be exploited to create surfaces with tailored hydrophilicity, chemical reactivity, and electronic properties for applications in biosensors, catalysis, and electronics. smolecule.comnih.gov Fluorinated polymers, known for their exceptional stability and unique surface properties, represent another area where fluorinated precursors like this are of high value. pageplace.de
Historical Development of Fluorine and Sulfur Co-functionalized Aromatic Systems
The history of organofluorine chemistry dates back to the 19th century, but it was the mid-20th century that saw a surge in its development, driven by applications ranging from refrigerants to pharmaceuticals. figshare.comnih.gov The introduction of fluorine into organic molecules was found to dramatically alter their physical and biological properties. mt.com Similarly, organosulfur chemistry has a long history, with thiols being recognized early on for their distinct reactivity and importance in biological systems.
The synthesis of molecules containing both fluorine and sulfur on an aromatic ring is a more recent development, arising from the need for highly specialized chemical building blocks. Early methods for creating fluorinated aromatics were often harsh. harvard.edu However, the development of modern synthetic techniques, particularly in nucleophilic aromatic substitution (SₙAr), has made the synthesis of specifically substituted compounds like this compound more accessible. nih.govacs.org The concerted nucleophilic aromatic substitution (CSₙAr) reaction, for example, has expanded the scope for creating C-S bonds on fluoroarenes. acs.org General methods for synthesizing mercaptophenols, such as the reduction of sulfonyl chlorides or the reaction of phenols with sulfur chlorides followed by reduction, have been known for some time and can be adapted for fluorinated substrates. google.com The availability of this compound through commercial suppliers today is a testament to the evolution and refinement of these synthetic strategies over the past few decades. bldpharm.com
Overview of Research Trajectories for this compound
While large-scale, dedicated research programs on this compound are not widely documented, its research trajectory can be inferred from studies on analogous compounds and its inherent chemical functionalities.
A primary research avenue is its use as a synthon for complex molecule synthesis . Its three distinct functional sites (thiol, hydroxyl, and the aromatic ring itself) allow for sequential, regioselective reactions to build elaborate molecular architectures. This is particularly relevant in medicinal chemistry for the development of novel therapeutic agents where fluorination is a common strategy to enhance drug efficacy. smolecule.com
Another significant trajectory is in surface science and nanotechnology . Research is likely to explore the formation of self-assembled monolayers on metal and metal oxide surfaces. Studies would focus on how the fluorine and hydroxyl groups of this compound influence the packing density, stability, and surface energy of these monolayers. Such functionalized surfaces are key components in the development of advanced sensors, biocompatible coatings, and catalytic systems. rsc.orgresearchgate.net
Finally, in polymer chemistry , this compound could be investigated as a monomer or a functionalizing agent. Its incorporation into polymer chains could yield materials with enhanced thermal stability, chemical resistance, and specific surface properties, driven by the presence of the C-F bond. pageplace.de
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2-sulfanylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FOS/c7-4-1-2-5(8)6(9)3-4/h1-3,8-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMIIIWYJKPMKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)S)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701312083 | |
| Record name | 4-Fluoro-2-mercaptophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701312083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
656-69-9 | |
| Record name | 4-Fluoro-2-mercaptophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=656-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-2-mercaptophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701312083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Fluoro 2 Mercaptophenol and Its Precursors
Established Synthetic Routes to 4-Fluoro-2-mercaptophenol
Traditional methods for the synthesis of this compound and related structures rely on well-understood and widely implemented chemical transformations. These include nucleophilic aromatic substitution, various reductive processes, and directed functionalization strategies, each offering a distinct approach to the target molecule.
Nucleophilic Aromatic Substitution (SNAr) Strategies in Thiophenol Synthesis
Nucleophilic aromatic substitution (SNAr) is a cornerstone of aromatic chemistry and provides a viable route to thiophenol derivatives. In the context of this compound synthesis, SNAr can be employed to introduce the thiol group or a precursor to it onto a suitably activated fluorinated aromatic ring. A common strategy involves the reaction of an activated aryl halide with a sulfur nucleophile. For instance, a precursor like 2-bromo-4-fluorophenol (B1268413) can be synthesized by the bromination of 4-fluorophenol (B42351). guidechem.comchemicalbook.com In a typical procedure, 4-fluorophenol is treated with bromine in a suitable solvent like dichloromethane (B109758) to yield 2-bromo-4-fluorophenol in high yield. guidechem.com This intermediate can then undergo a nucleophilic substitution reaction with a sulfur-containing nucleophile, such as sodium hydrosulfide (B80085) or thiourea, to introduce the mercapto group. The fluorine atom at the 4-position and the hydroxyl group both influence the reactivity of the aromatic ring towards nucleophilic attack. The electron-withdrawing nature of the fluorine atom can activate the ring for SNAr, particularly at the positions ortho and para to it.
Another SNAr approach involves starting with a more highly activated substrate, such as a dinitro- or nitro-halo-substituted benzene (B151609) derivative, and subsequently modifying the functional groups to arrive at the desired this compound. The success of SNAr reactions is highly dependent on the nature of the nucleophile, the leaving group, and the electronic properties of the aromatic substrate.
Reductive Pathways in Mercaptophenol Generation
Reductive methods are crucial for the generation of the mercapto group, often from more stable sulfur-containing functionalities like disulfides, sulfonyl chlorides, or thiocyanates.
A prevalent strategy involves the synthesis of a disulfide precursor followed by its reductive cleavage. For example, phenols can be reacted with sulfur monochloride to form phenol (B47542) polysulfides, which are then reduced to the corresponding mercaptophenols. This reduction can be achieved using various reagents, including zinc metal in the presence of an acid.
Another important reductive pathway is the cleavage of organic thiocyanates. Thiocyanophenols can be prepared and subsequently reduced to mercaptophenols. Historically, methods like reduction with zinc and hydrochloric acid were used, but these often suffered from slow reaction rates. google.com A more efficient method involves the use of alkali metals, such as sodium, in anhydrous liquid ammonia (B1221849) to selectively cleave the carbon-sulfur bond of the thiocyanate (B1210189) to form the thiol. google.comias.ac.in More recently, milder methods for the conversion of organic thiocyanates to thiols have been developed, such as using phosphorus pentasulfide (P₂S₅) in refluxing toluene, which avoids the need for harsh reducing agents. nih.govbeilstein-journals.org
| Precursor Type | Reductive Reagent/Method | Product | Reference(s) |
| Phenol Polysulfides | Zinc / Acid | Mercaptophenol | General Knowledge |
| Organic Thiocyanates | Sodium / Liquid Ammonia | Thiol | google.comias.ac.in |
| Organic Thiocyanates | Phosphorus Pentasulfide | Thiol | nih.govbeilstein-journals.org |
| Disulfides | Sodium Borohydride (NaBH₄) | Thiol | ias.ac.in |
Directed Functionalization Approaches
Directed functionalization strategies offer a powerful means to control the regioselectivity of bond formation, which is critical for the synthesis of a specifically substituted compound like this compound. These methods often involve the use of a directing group to guide a reagent to a particular position on the aromatic ring.
One of the most elegant and widely used methods for converting phenols to thiophenols is the Newman-Kwart rearrangement . organic-chemistry.orgwikipedia.orgchem-station.com This intramolecular rearrangement involves the thermal migration of an aryl group from an O-aryl thiocarbamate to the sulfur atom, forming an S-aryl thiocarbamate. The process is driven by the thermodynamically favorable conversion of a C=S bond to a C=O bond. organic-chemistry.org The resulting S-aryl thiocarbamate can then be hydrolyzed under basic conditions to yield the desired thiophenol. wikipedia.org
The synthesis of the initial O-aryl thiocarbamate is typically achieved by reacting the phenol (in this case, 4-fluorophenol) with a dialkylthiocarbamoyl chloride in the presence of a base. organic-chemistry.org The subsequent rearrangement usually requires high temperatures, but the presence of electron-withdrawing groups, such as the fluorine atom in 4-fluorophenol, can facilitate the reaction. chem-station.com
Another directed approach involves ortho-C-H functionalization. While direct ortho-thiolation of phenols can be challenging, methods have been developed using transition metal catalysis. For instance, copper-catalyzed ortho-C-H thiolation of aldehydes has been achieved using a transient directing group strategy, which could potentially be adapted for phenolic substrates.
Advanced and Emerging Synthetic Techniques
The field of organic synthesis is constantly evolving, with the development of new catalytic systems and reaction paradigms. These advanced techniques offer potential advantages in terms of efficiency, selectivity, and milder reaction conditions for the synthesis of this compound.
Catalytic Approaches in C-S and C-F Bond Formation
Modern catalytic methods play a pivotal role in the formation of carbon-sulfur (C-S) and carbon-fluorine (C-F) bonds. Palladium-catalyzed cross-coupling reactions, for example, are powerful tools for forming C-S bonds. A strategy could involve the coupling of a suitably protected 2-halo-4-fluorophenol derivative with a thiolating agent. For instance, palladium-catalyzed coupling of N-substituted 4-bromo-7-azaindoles with phenols has been demonstrated, showcasing the potential for C-O bond formation, and similar principles can be applied to C-S bond formation. beilstein-journals.org
Iridium and phosphine-promoted C-F bond activation has been explored for the C-S cross-coupling of aryl fluorides with diaryl disulfides, offering a direct route to thioethers. researchgate.net While challenging due to the strength of the C-F bond, such catalytic activations are a growing area of research.
| Catalytic System | Reaction Type | Substrates | Product | Reference(s) |
| Palladium / Xantphos | C-N and C-O Coupling | N-substituted 4-bromo-7-azaindoles and amines/phenols | 4-amino/phenoxy-7-azaindoles | beilstein-journals.org |
| Iridium / Phosphine | C-F Activation / C-S Coupling | Aryl fluorides and Diaryl disulfides | Aryl sulfides | researchgate.net |
| Nickel / Ligand | Cross-Coupling | Phenol derivatives and organoboron reagents | Substituted phenols | nih.gov |
Photoredox Catalysis for Fluorination and Thiolation
Photoredox catalysis has emerged as a powerful and versatile strategy in organic synthesis, enabling a wide range of transformations under mild conditions using visible light. This approach has found application in both fluorination and thiolation reactions relevant to the synthesis of this compound.
For instance, photoredox-mediated methods for the direct C-H thiolation of arenes have been developed. These reactions often utilize a photocatalyst, such as an iridium or ruthenium complex, to generate a reactive sulfur-centered radical from a thiol or disulfide, which then undergoes addition to the aromatic ring. nih.gov The direct thiolation of a 4-fluorophenol substrate under such conditions could provide a direct route to the target molecule.
Furthermore, the Newman-Kwart rearrangement, traditionally a thermal process, has been adapted to proceed at ambient temperature using organic photoredox catalysis. nih.gov This is a significant advancement as it avoids the high temperatures that can lead to decomposition of sensitive substrates. The mechanism involves a single-electron photooxidant that facilitates the O- to S-aryl migration.
Photoredox catalysis has also been employed for C-F bond formation, although this is more challenging. However, the functionalization of fluorinated molecules via photoredox-mediated pathways is an active area of research. acs.org
| Catalytic System | Reaction Type | Key Transformation | Reference(s) |
| Organic Photooxidant | Newman-Kwart Rearrangement | O-Aryl carbamothioate to S-Aryl carbamothioate | nih.gov |
| Iridium or Ruthenium Complex | C-H Thiolation | Arene to Aryl thiol | nih.gov |
| Dual Palladium/Iridium Catalysis | C-H Acylation of Indoles | Indole to Acylindole | nih.gov |
Continuous Flow Methodologies in Organofluorine Synthesis
The synthesis of organofluorine compounds is increasingly benefiting from the adoption of continuous flow microreactor technology. beilstein-journals.org This approach offers significant advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, precise control over reaction parameters like residence time, and the ability to handle hazardous reagents and reactive intermediates safely. beilstein-journals.orgresearchgate.net
Flow chemistry is particularly well-suited for fluorination reactions, which can be highly exothermic and often employ dangerous reagents. beilstein-journals.org For instance, direct fluorination using elemental fluorine gas, a challenging process in batch, can be managed more safely and efficiently in a continuous flow setup. tib.eu Similarly, nucleophilic fluorinating agents like diethylaminosulfur trifluoride (DAST), which are volatile and moisture-sensitive, have been successfully used in flow reactors. researchgate.net
While a specific continuous flow synthesis for this compound is not prominently documented, the principles are directly applicable. A hypothetical flow process could involve:
Fluorination Step: A precursor phenol could be passed through a reactor coil with a solid-supported fluorinating agent like Selectfluor. researchgate.net
Thiolation Step: The resulting fluorinated phenol could then be mixed in a subsequent flow module with a thiolating agent.
This "space integration methodology," where a sequence of reactions occurs in a single, continuous stream with reagents added at different points, represents a powerful strategy for efficient multi-step syntheses. beilstein-journals.org The integration of online analysis tools, such as benchtop NMR, can further enhance process control and optimization in the continuous-flow synthesis of fluorinated chemicals. rsc.org The technology has proven effective for producing a variety of fluorine-containing molecules, including PET radiopharmaceuticals, showcasing its robustness and potential for complex syntheses. beilstein-journals.orgnih.gov
Stereoselective and Regioselective Synthesis of Analogues and Derivatives
Strategies for Controlled Functional Group Introduction
Achieving regioselectivity—the controlled placement of functional groups at specific positions on the aromatic ring—is paramount when synthesizing analogues of this compound. The inherent directing effects of the existing hydroxyl, fluoro, and mercapto groups must be carefully considered.
For instance, in electrophilic aromatic substitution reactions, the hydroxyl group is a strong activating, ortho-, para- directing group, while the fluorine atom is a deactivating, ortho-, para- director. The thiol group is also an ortho-, para- director. The interplay of these effects will govern the position of any newly introduced substituent.
Modern synthetic methods offer sophisticated tools for achieving high regioselectivity. Palladium-catalyzed directed ortho-fluorination is one such strategy, where a directing group on the molecule guides the fluorinating agent to a specific adjacent position. smolecule.com Similarly, the regioselective synthesis of complex molecules like 4-fluoro-1,5-disubstituted-1,2,3-triazoles has been achieved by using α-fluoronitroalkenes as synthetic surrogates for unstable α-fluoroalkynes in cycloaddition reactions. rsc.orgchemrxiv.org The use of acid additives, such as trifluoroacetic acid (TFA), can also modulate regioselectivity by altering the properties of intermediates in the reaction pathway. smolecule.comrsc.org
Solid-phase synthesis is another powerful technique for constructing libraries of derivatives. acs.org By immobilizing a starting material on a resin, reagents can be added sequentially to build complexity. For example, a resin-bound amino acid can be acylated, followed by reaction with an o-fluoronitrobenzene derivative to introduce a fluorinated aromatic moiety in a controlled manner. acs.org
Chiral Derivatization and Resolution Techniques
Since this compound itself is achiral, discussions of stereoselectivity become relevant when it is used to synthesize chiral derivatives or when it is part of a larger, chiral molecule. Chiral derivatization is a key technique used to resolve enantiomers (non-superimposable mirror-image molecules). This involves reacting the enantiomeric mixture with a single enantiomer of a chiral derivatizing agent (CDA) to form diastereomers. science.gov These diastereomers have different physical properties and can be separated using standard chromatographic techniques like HPLC. science.gov
For derivatives of this compound containing an amine group, a common and effective derivatization strategy involves using o-phthalaldehyde (B127526) (OPA) in conjunction with a chiral thiol. mdpi.comnih.gov The thiol group of the CDA reacts with OPA and the primary amine of the analyte to form a fluorescent and chiral isoindole derivative. A variety of chiral thiols have been investigated for this purpose, with N,N-dimethyl-L-cysteine (DiCys) and isobutyryl-L-cysteine (IBLC) showing excellent performance in terms of separation, fluorescence intensity, and ionization efficiency in LC-MS analysis. mdpi.comnih.gov
The choice of the chiral derivatizing agent is critical for successful separation. A comparison of different chiral thiols for OPA derivatization is shown in the table below.
| Chiral Thiol Reagent | Abbreviation | Performance Notes |
| N,N-dimethyl-L-cysteine | DiCys | Excellent separation and ionization efficiency. mdpi.comnih.gov |
| Isobutyryl-L-cysteine | IBLC | Strong fluorescence and good overall performance. mdpi.comnih.gov |
| N-acetyl-L-cysteine | NAC | Provides good chiral resolution and strong fluorescence. mdpi.com |
| N-acetyl-D-penicillamine | NAP | Exhibited very low fluorescence intensity in studies. mdpi.com |
Fluorine-containing chiral derivatizing agents, such as F-THENA, have also been developed. rsc.org In these agents, the ¹⁹F NMR signal can be used as a sensitive probe to determine the absolute configuration of chiral alcohols. rsc.org
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org These principles are highly relevant to the synthesis of organofluorine compounds, which can involve toxic reagents and energy-intensive conditions.
Key green chemistry principles applicable to the synthesis of this compound include:
Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org This involves minimizing the formation of by-products. Catalytic reactions are often superior to stoichiometric ones in this regard. acs.org
Use of Safer Solvents and Auxiliaries : The choice of solvent is critical. Green chemistry encourages the use of safer solvents like water or supercritical fluids (e.g., scCO₂) or minimizing solvent use altogether (solvent-free reactions). nih.govmdpi.com Mechanochemical methods, such as grinding or ball milling, represent a solvent-free approach that can lead to rapid and efficient reactions. encyclopedia.pub
Design for Energy Efficiency : Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy requirements. acs.org Alternative energy sources like microwave irradiation or ultrasound can often accelerate reactions, reducing reaction times and energy consumption compared to conventional heating. mdpi.comencyclopedia.pubresearchgate.net
Catalysis : The use of catalytic reagents is preferred over stoichiometric reagents. Catalysts are used in small amounts and can be recycled, reducing waste. acs.org
Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided because such steps require additional reagents and generate waste. acs.org The use of highly specific enzymes can often eliminate the need for protecting groups. acs.org
Photocatalysis : Photochemical reactions, which use light to drive chemical transformations, are considered a green technique. nih.gov LED light has been used to facilitate the regioselective synthesis of other complex molecules in reusable reaction media. rsc.org
Applying these principles to the synthesis of this compound could involve developing a catalytic, one-pot synthesis in a green solvent, potentially assisted by microwave or flow technology, to maximize efficiency and minimize environmental impact.
Reactivity and Mechanistic Investigations of 4 Fluoro 2 Mercaptophenol
Chemical Transformations Involving the Thiol Moiety
The thiol (-SH) group is a versatile functional group known for its acidity, nucleophilicity, and susceptibility to oxidation. In 4-Fluoro-2-mercaptophenol, the electronic properties of the fluorine and hydroxyl groups on the benzene (B151609) ring can influence the reactivity of the thiol group.
Oxidation Reactions and Disulfide Formation Mechanisms
Thiols are readily oxidized to form disulfides (R-S-S-R), a reaction of significant importance in both synthetic chemistry and biological systems. libretexts.org This transformation involves the coupling of two thiol molecules with the formation of a sulfur-sulfur bond. For this compound, this oxidation would result in the formation of bis(4-fluoro-2-hydroxyphenyl) disulfide.
The mechanism of disulfide formation is typically a redox process where the thiol is oxidized. libretexts.org The reaction often proceeds via the thiolate anion (RS⁻), which is more susceptible to oxidation than the neutral thiol (RSH). The process can be initiated by a variety of oxidizing agents, including mild oxidants like oxygen (especially at alkaline pH), halogens (e.g., I₂ or Br₂), and hydrogen peroxide. nih.govtaylorandfrancis.com
The general mechanism can be described in two steps:
Deprotonation: A base removes the acidic proton from the thiol group to form a nucleophilic thiolate anion.
Oxidative Coupling: The thiolate anion reacts with an oxidizing agent. In many cases, particularly with oxidants like I₂, the reaction involves a thiol-disulfide exchange. A key intermediate in oxidation by reactive oxygen species is the formation of a highly reactive sulfenic acid (RSOH), which rapidly reacts with another thiol to form the disulfide bond. nih.gov
| Oxidizing Agent | Typical Conditions | Product |
| Air (O₂) | Alkaline pH | Disulfide |
| Halogens (I₂, Br₂) | Neutral or basic solution | Disulfide |
| Hydrogen Peroxide (H₂O₂) | Varies, can be catalyzed | Disulfide, Sulfenic/Sulfinic/Sulfonic Acids |
| Dimethyl sulfoxide (B87167) (DMSO) | Acidic conditions, elevated temp. | Disulfide |
Nucleophilic Reactivity of the Thiol Group
The thiol group is a potent nucleophile, particularly after deprotonation to the thiolate anion. Thiols are generally more acidic than their corresponding alcohols; for instance, the pKa of thiophenol is around 6.6, whereas that of phenol (B47542) is approximately 10. This enhanced acidity means that the thiolate anion can be formed under milder basic conditions. chemistrysteps.com The nucleophilicity of the thiolate makes it a strong participant in reactions where it attacks an electrophilic center.
The sulfur atom's large size and polarizability make the thiolate a "soft" nucleophile, which, according to Hard-Soft Acid-Base (HSAB) theory, reacts efficiently with soft electrophiles. This property also distinguishes it from alkoxides, as thiolates are typically better nucleophiles but weaker bases, reducing the likelihood of competing elimination reactions when reacting with alkyl halides. chemistrysteps.com This high nucleophilicity allows the thiol group of this compound to participate in various carbon-sulfur bond-forming reactions, such as Sₙ2 reactions with alkyl halides and Michael additions to α,β-unsaturated carbonyl compounds. rsc.org
| Compound | Functional Group | Approximate pKa |
| Phenol | -OH | 9.95 |
| 4-Fluorophenol (B42351) | -OH | 9.9 ucla.edu |
| Thiophenol | -SH | 6.6 |
| 4-Fluorothiophenol (B130044) | -SH | 6.4 chemicalbook.com |
Thioether and Sulfide (B99878) Bond Formation Pathways
The formation of thioethers (or sulfides, R-S-R') is one of the most common transformations for thiols and is a direct consequence of the thiol's nucleophilicity. acsgcipr.org For this compound, the thiol group can be converted to a thioether through several established synthetic pathways.
Williamson-type Synthesis (Sₙ2 Reaction): This is a widely used method involving the reaction of a thiolate with an alkyl halide. The thiolate of this compound, generated in situ with a base like sodium hydroxide (B78521) or potassium carbonate, acts as a nucleophile and displaces a halide from a primary or secondary alkyl halide. google.com
Michael Addition: The thiolate can act as a nucleophile in a conjugate addition reaction with α,β-unsaturated systems, such as enones, enals, or acrylonitriles. This 1,4-addition is a highly efficient method for forming carbon-sulfur bonds. rsc.org
Reaction with Epoxides: Thiols can open epoxide rings through nucleophilic attack, typically under basic or acidic catalysis. This reaction results in the formation of a β-hydroxy thioether.
| Electrophile | Reaction Type | Product |
| Alkyl Halide (e.g., CH₃I) | Sₙ2 | Thioether |
| α,β-Unsaturated Ketone | Michael Addition | β-Keto thioether |
| Epoxide | Ring Opening | β-Hydroxy thioether |
| Acyl Chloride | Acylation | Thioester |
Reactivity of the Fluorine Substituent
The fluorine atom on the aromatic ring of this compound is not merely a passive substituent. Its high electronegativity makes the carbon atom to which it is attached electrophilic, rendering it susceptible to attack by nucleophiles.
Nucleophilic Aromatic Substitution at the Fluorine Site
Aromatic rings that are electron-deficient can undergo Nucleophilic Aromatic Substitution (SₙAr). libretexts.org This is a multi-step process, distinct from the Sₙ1 and Sₙ2 reactions seen in aliphatic chemistry. chemistrysteps.com The SₙAr mechanism generally proceeds via an addition-elimination pathway:
Addition: A strong nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing this negatively charged intermediate. chemistrysteps.com
Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group (fluoride ion).
| Leaving Group | Relative Reactivity in SₙAr |
| -F | Highest |
| -Cl | Intermediate |
| -Br | Intermediate |
| -I | Lowest |
Para-Fluoro-Thiol Reaction (PFTR) Mechanisms
The Para-Fluoro-Thiol Reaction (PFTR) is a specific and highly efficient class of SₙAr reaction where a thiol (as its conjugate base, the thiolate) acts as the nucleophile to displace a fluorine atom. nih.gov This reaction is particularly effective and selective when the fluorine atom is located para to a strong electron-withdrawing group on a highly activated aromatic ring, such as a pentafluorophenyl group. researchgate.netresearchgate.net
The mechanism of the PFTR is consistent with the general SₙAr pathway:
A base (e.g., K₂CO₃ or an amine) deprotonates the incoming thiol, generating a potent thiolate nucleophile. researchgate.net
The thiolate attacks the carbon bearing the para-fluorine atom, forming the Meisenheimer intermediate.
The fluoride (B91410) ion is eliminated, restoring aromaticity and forming a new aryl thioether.
This reaction is valued for its high yields, mild conditions, and regioselectivity, earning it a place among "click chemistry" reactions. researchgate.net In the context of this compound, an external thiol could potentially displace the fluorine atom. The reactivity would be influenced by the other substituents on the ring. While the hydroxyl and thiol groups are not strong electron-withdrawing groups in the same way a nitro group is, the inherent reactivity of the C-F bond to SₙAr makes this a plausible transformation under appropriate conditions. osti.govresearchgate.net
| Feature | Description |
| Nucleophile | Thiol (deprotonated to thiolate) |
| Electrophile | Aromatic ring with a fluorine leaving group |
| Key Step | Addition of thiolate to form a Meisenheimer complex |
| Selectivity | Often highly selective for fluorine in the para position to an activating group |
| Conditions | Typically requires a base to generate the thiolate; often proceeds under mild conditions |
Interplay between Phenolic Hydroxyl and Thiol Functionalities
The presence of an intramolecular hydrogen bond between the hydrogen of the phenolic hydroxyl group and the sulfur atom of the thiol group is highly probable. This type of interaction, O-H···S, would create a pseudo-six-membered ring, which is energetically favorable. The formation of this intramolecular hydrogen bond can be expected to:
Stabilize the cis conformation: The molecule would likely favor a conformation where the hydroxyl and thiol groups are oriented towards each other to facilitate hydrogen bonding.
Increase the acidity of the phenolic proton: The electron-withdrawing nature of the sulfur atom, enhanced by the hydrogen bond, would polarize the O-H bond, making the proton more acidic than in 4-fluorophenol.
Decrease the acidity of the thiol proton: Conversely, the donation of electron density from the sulfur atom to the hydrogen bond would decrease the acidity of the S-H bond compared to a similar compound without the hydroxyl group.
Influence nucleophilicity: The involvement of the sulfur lone pair in hydrogen bonding could decrease the nucleophilicity of the thiol group in certain reactions.
The fluorine atom at the para-position to the hydroxyl group exerts a strong electron-withdrawing inductive effect, which would further increase the acidity of the phenolic proton. However, its resonance effect (donating a lone pair to the ring) could partially offset this.
Table 1: Predicted Effects of Intramolecular Hydrogen Bonding on the Properties of this compound
| Property | Predicted Effect | Rationale |
| Conformation | Favors cis isomer | Formation of a stable six-membered pseudo-ring. |
| Phenolic O-H Acidity | Increased | Polarization of the O-H bond due to O-H···S interaction and the inductive effect of fluorine. |
| Thiol S-H Acidity | Decreased | Donation of sulfur lone pair electron density to the hydrogen bond. |
| Thiol Nucleophilicity | Decreased | Involvement of sulfur's lone pair in hydrogen bonding reduces its availability for nucleophilic attack. |
This table is based on established chemical principles, as direct experimental data for this compound is not available.
Proton transfer is a fundamental step in many reactions involving phenols and thiols. In this compound, two distinct acidic protons are present, and the pathway of proton transfer would depend on the reaction conditions, particularly the nature of the base used.
Deprotonation of the Phenolic Hydroxyl Group: In the presence of a moderately strong base, the more acidic phenolic proton is expected to be removed first. The resulting phenoxide is stabilized by resonance, with the negative charge delocalized over the benzene ring. The intramolecular hydrogen bond would likely be broken upon deprotonation.
Deprotonation of the Thiol Group: A stronger base would be required to deprotonate the less acidic thiol group. The resulting thiolate is also stabilized by resonance, though generally to a lesser extent than the corresponding phenoxide.
Intramolecular Proton Transfer: The possibility of intramolecular proton transfer from the hydroxyl group to the thiol group (or the thiolate to the phenoxide in the dianion) exists, particularly in the excited state or in the presence of a catalyst. The energy barrier for such a transfer would be a key factor in determining its feasibility. Computational studies, such as those employing Density Functional Theory (DFT), would be invaluable in elucidating the potential energy surface for this process.
Proton-coupled electron transfer (PCET) is another relevant mechanism, especially in redox reactions. In a PCET process, both a proton and an electron are transferred in a concerted or stepwise manner. The intramolecular hydrogen bond in this compound could provide a pre-organized pathway for such a transfer, potentially lowering the activation energy for reactions such as oxidation. nih.gov
Reaction Kinetics and Thermodynamic Analyses
Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively documented. However, predictions can be made based on the electronic properties of the substituents.
Thermodynamic Analyses: The thermodynamics of reactions, such as acid-base equilibria, would be governed by the relative stabilities of the reactants and products. The pKa values for the phenolic and thiol protons would be the primary thermodynamic indicators of acidity. While not experimentally determined for this specific molecule, they can be estimated using computational methods or by comparison with related compounds.
Table 2: Estimated Acidity Constants (pKa) and Thermodynamic Parameters for Deprotonation
| Functional Group | Estimated pKa | Estimated ΔG° (kcal/mol) | Estimated ΔH° (kcal/mol) | Estimated ΔS° (cal/mol·K) |
| Phenolic -OH | ~8-9 | ~11-12 | Data not available | Data not available |
| Thiol -SH | ~10-11 | ~14-15 | Data not available | Data not available |
Note: These values are estimations based on the pKa of 4-fluorophenol and substituted thiophenols and are intended for illustrative purposes. Actual experimental values may differ. The Gibbs free energy (ΔG°) is calculated from the estimated pKa using the equation ΔG° = 2.303 RT pKa.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4-Fluoro-2-mercaptophenol, offering precise information about the hydrogen and fluorine nuclei within the molecule.
High-Resolution ¹H NMR Spectroscopic Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the hydroxyl (-OH) and thiol (-SH) groups. The chemical shifts (δ) are influenced by the electron-donating hydroxyl group and the electron-withdrawing fluorine atom. The aromatic region will display a complex splitting pattern due to spin-spin coupling between adjacent protons.
The proton on the carbon bearing the hydroxyl group (H-1) would likely appear as a singlet, with its chemical shift influenced by solvent and concentration. The thiol proton (H-2) would also present as a singlet, typically in the range of 3-4 ppm, though its position is also solvent-dependent. The aromatic protons (H-3, H-5, and H-6) will show characteristic coupling patterns. H-3, being ortho to both the -OH and -SH groups, would be a doublet of doublets. H-5, positioned between a fluorine and a hydrogen, will exhibit coupling to both, resulting in a doublet of doublets. H-6, adjacent to H-5, will appear as a doublet.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |
| OH | Variable | Singlet | - |
| SH | ~3.5 | Singlet | - |
| H-3 | ~7.0 | Doublet of Doublets | ³J(H3-H5) ≈ 2-3 Hz, ⁴J(H3-F) ≈ 4-5 Hz |
| H-5 | ~6.8 | Doublet of Doublets | ³J(H5-H6) ≈ 8-9 Hz, ³J(H5-F) ≈ 8-10 Hz |
| H-6 | ~7.2 | Doublet | ³J(H6-H5) ≈ 8-9 Hz |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
¹⁹F NMR Spectroscopy for Fluorine Environment Assessment
¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. huji.ac.il For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom in the molecule. The chemical shift of this fluorine will be influenced by the electronic effects of the hydroxyl and mercapto substituents on the aromatic ring. The signal will be split into a multiplet due to coupling with the neighboring aromatic protons, specifically H-3 and H-5. The large chemical shift range of ¹⁹F NMR provides high resolution for individual fluorine-containing functional groups. thermofisher.comazom.com
Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HSQC) in Complex Mixture Analysis
In the analysis of complex mixtures or for unambiguous assignment of proton and carbon signals of this compound, multi-dimensional NMR techniques are invaluable.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For this compound, cross-peaks would be observed between H-5 and H-6, confirming their adjacency. Weaker cross-peaks might also be seen for longer-range couplings.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to. columbia.edu This would allow for the definitive assignment of the carbon atoms in the aromatic ring.
Solid-State NMR Applications for Structural Dynamics
Solid-state NMR (ssNMR) spectroscopy can provide information on the structure and dynamics of this compound in the solid state. nih.govtaylorandfrancis.com Techniques like Magic Angle Spinning (MAS) are used to average out anisotropic interactions, leading to higher resolution spectra. st-andrews.ac.uk ¹³C and ¹⁹F ssNMR could be used to study polymorphism, molecular packing, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl and thiol groups, in the solid state. nih.govresearchgate.net
Vibrational Spectroscopy: FT-IR and Raman Studies
Band Assignment and Functional Group Analysis
The FT-IR and Raman spectra of this compound will exhibit characteristic bands for the O-H, S-H, C-F, and aromatic C-H and C=C bonds.
O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ in the FT-IR spectrum is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.
S-H Stretching: A weaker, sharper band around 2550-2600 cm⁻¹ is indicative of the thiol group.
Aromatic C-H Stretching: These vibrations typically appear above 3000 cm⁻¹.
C=C Aromatic Ring Stretching: Strong bands in the 1400-1600 cm⁻¹ region are due to the stretching vibrations of the aromatic ring.
C-F Stretching: A strong absorption band in the FT-IR spectrum, typically in the range of 1100-1250 cm⁻¹, is characteristic of the C-F bond.
In-plane and Out-of-plane Bending: The fingerprint region (below 1400 cm⁻¹) will contain a complex series of bands corresponding to various in-plane and out-of-plane bending vibrations of the C-H, O-H, and S-H bonds, as well as ring deformation modes.
Predicted Vibrational Band Assignments for this compound
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| O-H Stretch | 3600-3200 (broad) | Weak |
| Aromatic C-H Stretch | 3100-3000 | Strong |
| S-H Stretch | 2600-2550 (weak) | Moderate |
| C=C Aromatic Stretch | 1600-1450 | Strong |
| C-O Stretch | 1260-1180 | Moderate |
| C-F Stretch | 1250-1100 (strong) | Weak |
| C-S Stretch | 750-600 | Strong |
Note: These are predicted frequency ranges and the exact positions and intensities can vary.
In Situ Vibrational Spectroscopy for Reaction Monitoring
In situ vibrational spectroscopy, encompassing techniques like Fourier Transform Infrared (FT-IR) and Raman spectroscopy, offers a powerful, non-invasive method for real-time monitoring of chemical reactions. researchgate.netrsc.org These techniques allow for the tracking of reactant consumption, intermediate formation, and product generation directly within the reaction vessel, providing crucial kinetic and mechanistic insights without the need for sampling. irdg.orgrsc.org
For the synthesis of this compound, Attenuated Total Reflection (ATR)-IR spectroscopy is particularly suitable. nih.govresearchgate.net An ATR probe can be immersed directly into the reaction mixture, enabling the continuous acquisition of infrared spectra. The progress of a reaction, such as the introduction of the thiol group onto a fluorinated phenol (B47542) precursor, can be monitored by observing changes in characteristic vibrational bands. For instance, the appearance and increase in the intensity of the S-H stretching band (typically around 2550-2600 cm⁻¹) would signify the formation of the mercapto group. Concurrently, the disappearance of bands associated with the starting materials would be observed. nih.gov This real-time data acquisition facilitates precise control over reaction conditions to optimize yield and minimize byproduct formation. rsc.org
Table 1: Hypothetical Key IR Frequencies for Monitoring this compound Synthesis
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Monitored Event |
| O-H Stretch | Phenolic -OH | 3200-3600 | Present in reactant and product |
| S-H Stretch | Thiol -SH | 2550-2600 | Appearance/Growth |
| C-F Stretch | Fluoroaromatic | 1100-1250 | Present in reactant and product |
| Aromatic C=C Stretch | Benzene (B151609) Ring | 1450-1600 | Shift upon substitution |
| C-S Stretch | Thiophenol | 600-700 | Appearance/Growth |
Surface-Enhanced Raman Spectroscopy (SERS) Applications
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive analytical technique that can amplify the Raman signal of molecules by orders of magnitude when they are adsorbed onto or near nanostructured metal surfaces, typically gold or silver. wikipedia.orgnih.gov The technique's enhancement arises from a combination of electromagnetic effects, due to localized surface plasmon resonances, and chemical effects involving charge transfer between the molecule and the metal surface. youtube.com
This compound is an ideal candidate for SERS analysis due to the presence of the thiol (-SH) group, which forms a strong, stable bond with gold and silver surfaces. rsc.org This self-assembly process positions the molecule within the highly enhanced electromagnetic field at the metal surface, leading to a significant increase in the intensity of its Raman scattering signals. mdpi.comnih.gov This allows for the detection of the compound at extremely low concentrations, potentially down to the single-molecule level. wikipedia.org
While specific SERS spectra for this compound are not widely published, data from the closely related compound 4-mercaptophenol (B154117) (4-MPH) can be used to predict the expected spectral features. nih.gov The SERS spectrum would be dominated by vibrations of the aromatic ring and the C-S bond. The fluorine substituent would likely induce shifts in the ring vibration frequencies compared to unsubstituted thiophenol. SERS can be applied to study the orientation and packing of this compound monolayers on surfaces, investigate its interactions with other molecules, and develop highly sensitive chemical sensors. mdpi.com
Table 2: Prominent SERS Bands and Assignments for 4-Mercaptophenol on a Silver Surface (as an analog for this compound)
| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |
| ~1590 | a₁ | C-C stretching |
| ~1078 | a₁ | Ring breathing, C-S stretching |
| ~1010 | a₁ | Ring breathing |
| ~820 | b₂ | C-H out-of-plane bending |
| ~690 | a₁ | C-S stretching |
| ~420 | b₂ | C-C-C out-of-plane bending |
Data adapted from studies on 4-mercaptophenol. nih.govresearchgate.net
Mass Spectrometry (MS) Techniques for Molecular Fingerprinting
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of chemical compounds by providing highly accurate mass measurements. researchgate.net Unlike nominal mass spectrometers which measure mass to the nearest integer, HRMS instruments like Time-of-Flight (TOF) or Orbitrap analyzers can measure mass with an accuracy of a few parts per million (ppm). nih.govucdavis.edu This precision allows for the determination of a unique elemental composition. waters.com
The molecular formula for this compound is C₆H₅FOS. Using the exact masses of the most abundant isotopes (C=12.000000, H=1.007825, F=18.998403, O=15.994915, S=31.972071), the monoisotopic mass is calculated with high precision. The ability of HRMS to measure this exact mass experimentally provides strong evidence for the compound's identity and elemental formula, distinguishing it from other molecules that may have the same nominal mass (isobars). nih.gov
Table 3: Exact Mass and Isobaric Comparison for C₆H₅FOS
| Molecular Formula | Compound Name | Nominal Mass (Da) | Monoisotopic Exact Mass (Da) |
| C₆H₅FOS | This compound | 144 | 144.00451 |
| C₇H₈N₂O₂ | 2,4-Dinitrotoluene (fragment) | 144 | 144.05858 |
| C₈H₁₂N₂S | N,N-Dimethyl-4-aminothiophenol | 144 | 144.07722 |
| C₁₁H₁₂ | 1,2-Dimethylnaphthalene | 144 | 144.09390 |
Tandem Mass Spectrometry (MS²) and Fragmentation Pathway Analysis
Tandem mass spectrometry, also known as MS/MS or MS², is a technique where ions of a specific mass-to-charge ratio (m/z) are selected and then fragmented to produce a secondary mass spectrum of the resulting fragment ions. wikipedia.orgnih.gov This process, often involving collision-induced dissociation (CID), provides detailed structural information about the precursor ion. youtube.com
In the analysis of this compound, the molecule would first be ionized, for example by electrospray ionization (ESI), to form a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. This precursor ion would then be isolated in the mass spectrometer and subjected to fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint, aiding in structural elucidation and confirmation.
For the [M-H]⁻ ion of this compound (m/z 142.99), plausible fragmentation pathways could include the loss of neutral molecules such as sulfur (S) or carbon monoxide (CO). Analyzing the masses of these fragments allows for the reconstruction of the molecule's structure and the identification of its key functional groups.
Table 4: Plausible MS² Fragmentation Pathway for [M-H]⁻ Ion of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 142.99 | 110.99 | S (Sulfur) | Fluorophenoxide anion |
| 142.99 | 115.00 | CO (Carbon Monoxide) | Fluorothiophenolate ring-opened anion |
| 110.99 | 91.00 | HF (Hydrogen Fluoride) | Cyclopentadienyl anion with CO |
GC-MS Applications for Volatile Derivatives and Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating and identifying volatile and semi-volatile compounds. researchgate.net For polar compounds like this compound, which contain active hydrogen atoms in the hydroxyl and thiol groups, derivatization is often necessary to increase volatility and improve chromatographic peak shape. A common method is silylation, where the active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group.
Once derivatized, the compound can be readily analyzed by GC-MS. The gas chromatograph separates the derivatized analyte from impurities based on their boiling points and interactions with the GC column. thermofisher.com The mass spectrometer then serves as a highly specific detector, generating a mass spectrum for the compound as it elutes from the column. This allows for positive identification based on the characteristic mass spectrum and retention time. GC-MS is also a powerful tool for purity assessment, capable of detecting and identifying small amounts of byproducts, residual starting materials, or degradation products in a sample. nih.gov
Table 5: Illustrative GC-MS Parameters for Analysis of Derivatized this compound
| Parameter | Condition |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Oven Program | 80°C (2 min), ramp to 280°C at 10°C/min, hold 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or TOF |
| Scan Range | 40-500 m/z |
X-ray Diffraction (XRD) and Crystallographic Analysis
Table 6: Example Crystallographic Data for 4′-Fluoro-2′-hydroxyacetophenone
| Parameter | Value |
| Chemical Formula | C₈H₇FO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 3.7978 (1) |
| b (Å) | 14.2421 (3) |
| c (Å) | 13.0092 (3) |
| β (°) | 91.884 (2) |
| Volume (ų) | 703.27 (3) |
| Z (molecules/unit cell) | 4 |
Disclaimer: The data in this table is for 4′-Fluoro-2′-hydroxyacetophenone and serves only as an example of XRD-derived information. researchgate.net
Electrochemical Characterization Techniques
Electrochemical methods are highly sensitive techniques used to investigate the redox properties of a molecule and its behavior at electrode surfaces. These techniques are particularly relevant for thiol-containing compounds due to their strong affinity for metal surfaces like gold.
Voltammetry measures the current response of a system to a changing applied potential. Techniques like cyclic voltammetry (CV) are used to probe the oxidation and reduction processes of a molecule. For this compound, voltammetry could be used to determine its oxidation potential, which is associated with the thiol and phenol moieties. The presence of the electron-withdrawing fluorine atom would be expected to make the molecule more difficult to oxidize compared to its non-fluorinated analog.
While specific voltammetric data for this compound is not readily found, studies on related compounds like 4-fluorothiophenol (B130044) show that these molecules undergo oxidation processes. scispace.com The redox potential provides information about the molecule's electronic structure and its susceptibility to electron transfer reactions.
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique for characterizing interfaces, such as a modified electrode surface. scielo.br EIS works by applying a small sinusoidal AC potential perturbation and measuring the resulting current response over a wide range of frequencies. The resulting impedance data can be modeled with an equivalent circuit to extract information about the interfacial properties, including capacitance, charge transfer resistance, and film permeability. researchgate.net
When this compound forms a self-assembled monolayer on an electrode, EIS can be used to quantify the packing density and the presence of defects. A well-ordered, densely packed monolayer will act as a barrier to ion and electron transfer, resulting in a high charge transfer resistance (Rct) and low capacitance. rsc.orgscholaris.ca
Table 3: Representative EIS Parameters for Thiol Monolayers on a Gold Electrode. Note: This data is illustrative, based on typical values for aromatic thiol SAMs, and does not represent experimental data for this compound.
| Monolayer System | Rct (kΩ·cm²) | Cdl (µF/cm²) |
|---|---|---|
| Bare Gold Electrode | < 0.1 | ~20 |
| Aromatic Thiol SAM | 150 | 1.8 |
Rct: Charge Transfer Resistance; Cdl: Double-Layer Capacitance
Thiols are well-known for their ability to spontaneously form ordered, single-layer films, known as self-assembled monolayers (SAMs), on gold surfaces. nih.govrsc.org The sulfur atom forms a strong covalent-like bond with the gold, leading to a stable and well-defined molecular layer. nih.gov The formation of SAMs of this compound on a gold surface would be expected, driven by the Au-S interaction.
Computational and Theoretical Investigations of 4 Fluoro 2 Mercaptophenol
Quantum Chemical Calculations
Quantum chemical calculations are foundational to modern chemistry, providing a framework for computing the structural, electronic, and energetic properties of molecules. These methods can be broadly categorized into ab initio and density functional theory approaches, each offering a unique balance of accuracy and computational cost.
Density Functional Theory (DFT) has become one of the most popular quantum mechanical modeling methods for investigating the electronic structure of many-body systems. nlss.org.in It is centered on the principle that the ground-state energy of a molecule can be determined from its electron density, which is a simpler quantity to handle than the complex many-electron wavefunction. DFT methods, such as those employing the B3LYP functional, are widely used to analyze the effects of substituents on aromatic rings. researchgate.netimist.ma
For 4-Fluoro-2-mercaptophenol, DFT calculations would elucidate how the electron-withdrawing fluorine atom and the electron-donating hydroxyl and mercapto groups modulate the electron density distribution across the benzene (B151609) ring. researchgate.net The interplay between the inductive effect of the fluorine atom and the resonance effects of the -OH and -SH groups would be a key aspect of its electronic structure. Natural Bond Orbital (NBO) analysis, often performed alongside DFT calculations, can quantify this electron distribution, revealing delocalization of nonbonding electrons from the oxygen and sulfur substituents into the phenyl ring's π-system. researchgate.net
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that solve the electronic Schrödinger equation without using experimental data beyond fundamental physical constants. mdpi.com These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are used to perform geometry optimization, which is the process of finding the atomic arrangement that corresponds to the lowest energy on the potential energy surface. acs.orgarxiv.org
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Predicted) This table presents representative data based on typical values for substituted phenols and thiophenols calculated using ab initio methods.
| Parameter | Bond | Predicted Value |
|---|---|---|
| Bond Lengths | C-F | ~1.35 Å |
| C-O | ~1.36 Å | |
| O-H | ~0.96 Å | |
| C-S | ~1.77 Å | |
| S-H | ~1.34 Å | |
| Aromatic C-C | ~1.39 Å | |
| Bond Angles | C-C-F | ~119° |
| C-C-O | ~121° | |
| C-O-H | ~109° | |
| C-C-S | ~123° |
A significant application of quantum chemical calculations, particularly DFT, is the prediction of spectroscopic data. nlss.org.in By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the vibrational frequencies of the molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. aps.orgresearchgate.net Similarly, methods like the Gauge-Including Atomic Orbital (GIAO) approach can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netnih.gov
For this compound, DFT calculations would predict characteristic vibrational frequencies for its functional groups. The O-H and S-H stretching frequencies would be particularly sensitive to their local environment and any potential hydrogen bonding. The C-F and C-S stretching modes, along with various aromatic ring vibrations, would also be identified. researchgate.net Likewise, GIAO calculations would provide theoretical ¹H, ¹³C, and ¹⁹F NMR chemical shifts, which are invaluable for experimental structure verification.
Table 2: Illustrative Predicted Vibrational Frequencies for this compound This table presents representative data based on typical vibrational modes for key functional groups calculated using DFT (B3LYP) methods. Experimental values may vary.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| O-H Stretch | Phenol (B47542) -OH | ~3600 | Strong (IR) |
| Aromatic C-H Stretch | Phenyl C-H | ~3100-3000 | Medium |
| S-H Stretch | Thiol -SH | ~2550 | Weak (IR) |
| Aromatic C=C Stretch | Phenyl Ring | ~1600-1450 | Medium-Strong |
| C-F Stretch | Fluoroaromatic C-F | ~1250 | Strong |
| C-O Stretch | Phenol C-O | ~1200 | Strong |
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis
Beyond structural and electronic properties, computational methods offer deep insights into a molecule's chemical reactivity. MEP and FMO analyses are two of the most powerful tools for this purpose, providing a visual and quantitative understanding of how a molecule will interact with other chemical species.
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. wikipedia.org It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. libretexts.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). wuxiapptec.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. wikipedia.org A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. libretexts.org Conversely, a small gap suggests the molecule is more reactive. wikipedia.org For this compound, FMO analysis would quantify its reactivity profile. From these energies, global reactivity descriptors such as chemical potential, hardness, and electrophilicity can be calculated to further characterize its behavior. imist.ma
Table 3: Illustrative Frontier Orbital Energies and Reactivity Descriptors This table presents representative data based on typical values for substituted phenols calculated using DFT methods.
| Parameter | Symbol | Formula | Predicted Value (eV) |
|---|---|---|---|
| Highest Occupied Molecular Orbital | E(HOMO) | - | ~ -6.5 |
| Lowest Unoccupied Molecular Orbital | E(LUMO) | - | ~ -1.2 |
| HOMO-LUMO Energy Gap | ΔE | E(LUMO) - E(HOMO) | ~ 5.3 |
| Ionization Potential | IP | -E(HOMO) | ~ 6.5 |
| Electron Affinity | EA | -E(LUMO) | ~ 1.2 |
| Electronegativity | χ | (IP + EA) / 2 | ~ 3.85 |
| Chemical Hardness | η | (IP - EA) / 2 | ~ 2.65 |
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution on the surface of a molecule. ucsb.edu It maps the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different potential values. Typically, red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). walisongo.ac.idresearchgate.net
For this compound, an MEP map would clearly identify the reactive sites. Regions of strong negative potential (red) would be expected over the oxygen and sulfur atoms, corresponding to their lone pairs of electrons, making them sites for protonation or interaction with electrophiles. nih.gov Conversely, a region of positive potential (blue) would be located around the acidic hydroxyl and mercapto hydrogen atoms, identifying them as potential hydrogen bond donors. The π-system of the aromatic ring would show a generally negative potential above and below the plane, characteristic of benzene derivatives. ucsb.edu This detailed map provides a direct, visual prediction of how the molecule will interact in electrophilic and nucleophilic reactions. nih.gov
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in mapping the potential energy surfaces of chemical reactions. This allows for a detailed understanding of reaction pathways, the characterization of transient species, and the calculation of reaction kinetics for molecules like this compound. Common reactions for this class of compounds include oxidation at the sulfur atom, cleavage of the S-H or O-H bonds, and electrophilic aromatic substitution.
The core of understanding a reaction mechanism lies in identifying the transition state (TS), which is the highest energy point along the reaction coordinate. ucsb.edu A transition state is a first-order saddle point on the potential energy surface, having one imaginary vibrational frequency that corresponds to the motion leading from reactants to products. ucsb.eduscm.com Computational methods are employed to locate these saddle points and calculate their energies, which determine the activation energy (ΔG‡) of the reaction.
For this compound, a key reaction pathway is the homolytic cleavage of the S-H bond to form a thiyl radical, a process central to its potential antioxidant activity. researchgate.net DFT calculations, such as those using the B3LYP functional, can predict the bond dissociation energies (BDEs) for this process. researchgate.netnih.gov The presence of the electron-withdrawing fluorine atom and the electron-donating hydroxyl group influences the stability of the parent molecule and the resulting radical, thereby modulating the reaction barrier. Studies on substituted thiophenols have shown that the stability of the resulting radical is the primary determinant of the S-H BDE. researchgate.net
A reaction pathway analysis involves mapping the minimum energy path from reactants to products via the transition state. This allows for the visualization of geometric changes throughout the reaction. For instance, in a hydrogen atom transfer (HAT) reaction from the thiol group to an oxidizing radical, the analysis would show the progressive breaking of the S-H bond and the formation of the new bond with the radical scavenger.
Table 1: Hypothetical DFT-Calculated Energetic Data for Hydrogen Atom Transfer (HAT) from this compound
| Parameter | S-H Bond Abstraction | O-H Bond Abstraction |
| Reactant Complex Energy | 0.0 kcal/mol | 0.0 kcal/mol |
| Transition State (TS) Energy | +12.5 kcal/mol | +15.0 kcal/mol |
| Activation Free Energy (ΔG‡) | 12.5 kcal/mol | 15.0 kcal/mol |
| Product Complex Energy | -5.0 kcal/mol | -8.0 kcal/mol |
| Overall Reaction Energy (ΔG_rxn) | -5.0 kcal/mol | -8.0 kcal/mol |
Note: This table presents hypothetical data based on general principles of reactivity for phenols and thiophenols. The lower activation energy for S-H abstraction is expected due to the weaker nature of the S-H bond compared to the O-H bond.
Solvent can dramatically alter the energetics and mechanism of a reaction. frontiersin.org Computational chemistry accounts for these effects primarily through implicit and explicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM) or the SMD model, represent the solvent as a continuous dielectric medium, which is computationally efficient. nih.govgithub.io Explicit models involve including individual solvent molecules in the calculation, offering a more detailed picture at a higher computational cost.
For reactions involving this compound, the polarity of the solvent is expected to play a crucial role. Consider a reaction where the transition state has a greater charge separation than the reactants. In such cases, polar solvents would stabilize the transition state more than the reactants, thereby lowering the activation energy and accelerating the reaction rate. acs.org Conversely, if the reactants are more charged than the transition state, a polar solvent would slow the reaction. Computational studies on thiol-Michael addition reactions have demonstrated that the choice of solvent directly influences whether a reaction proceeds through a base-initiated, nucleophile-initiated, or ion-pair mechanism, each with different kinetics. rsc.org
Table 2: Predicted Relative Reaction Rate for a Hypothetical Reaction of this compound with a Polar Transition State
| Solvent | Dielectric Constant (ε) | Predicted Relative Rate (k_rel) | Rationale |
| Gas Phase | 1 | 1 | Baseline, no solvent stabilization. |
| Chloroform | 4.8 | ~50 | Modest stabilization of the polar TS. |
| Dichloromethane (B109758) | 9.1 | ~200 | Increased stabilization of the polar TS. acs.org |
| DMSO | 47 | >1000 | Strong stabilization of the polar TS. |
| Water | 78 | >5000 | Very strong stabilization of the polar TS. acs.org |
Note: This table illustrates the expected trend for a reaction whose transition state is significantly more polar than the reactants. The values are illustrative and based on general principles of solvent effects.
Non-Covalent Interaction (NCI) Analysis
Non-covalent interactions (NCIs) are critical in determining the structure, stability, and aggregation properties of molecules. NCI analysis, often visualized through plots of the reduced density gradient, identifies and characterizes weak interactions like hydrogen bonds, halogen bonds, and van der Waals forces. researchgate.net
This compound contains both hydroxyl (-OH) and thiol (-SH) groups, which can act as hydrogen bond donors, and the oxygen, sulfur, and fluorine atoms, which can act as acceptors. Studies on related molecules like 2-mercaptoethanol (B42355) show that the -OH group is a significantly stronger hydrogen bond donor than the -SH group. nih.govresearchgate.net Therefore, in intermolecular interactions, the hydroxyl group is expected to be the primary site for hydrogen bond donation. An intramolecular hydrogen bond between the ortho-positioned -OH and -SH groups is also possible, which would influence the molecule's conformational preference.
The fluorine atom introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophile. nih.govusu.edu While fluorine is the most electronegative element, it can form halogen bonds when attached to an electron-withdrawing system, such as an aromatic ring. nih.gov These C-F···Y (where Y is a nucleophile like O or S) interactions are highly directional but generally weaker than conventional hydrogen bonds. rsc.org
Table 3: Comparison of Typical Non-Covalent Interactions Relevant to this compound
| Interaction Type | Donor/Acceptor Example | Typical Energy (kcal/mol) | Typical Distance (Å) |
| Strong Hydrogen Bond | O-H ··· O | 5 - 15 | 1.5 - 2.2 |
| Moderate Hydrogen Bond | S-H ··· O/S | 1 - 5 | 2.2 - 2.8 |
| Halogen Bond | C-F ··· O | 0.5 - 2.0 | 2.8 - 3.5 |
| S-H/π Interaction | S-H ··· (Aromatic Ring) | 1 - 2.5 | ~2.9 (H to C_min) nih.gov |
Note: Data is compiled from general computational chemistry literature and studies on analogous systems.
In the condensed phase or at high concentrations, molecules of this compound can self-assemble through various weak interactions. The most significant of these for aromatic systems is π-π stacking. scirp.org Computational and spectroscopic studies of the thiophenol dimer have shown that its aggregation is controlled by dispersion forces, leading to π-stacked structures rather than hydrogen-bonded ones. nih.govacs.org
For this compound, this π-stacking would be modulated by the substituents. The dipole moment introduced by the fluoro and hydroxyl groups could influence the preferred stacking geometry (e.g., parallel-displaced vs. T-shaped) to balance electrostatic and dispersion contributions. Energy decomposition analyses, such as Symmetry-Adapted Perturbation Theory (SAPT), can be used to quantify the contributions of electrostatics, exchange, induction, and dispersion to the total interaction energy in a molecular dimer. nih.gov In thiophenol and naphthalenethiol dimers, dispersion forces account for over 60% of the total attractive interaction. nih.gov
Molecular Dynamics Simulations and Conformational Analysis
While quantum chemical calculations are excellent for static properties and reaction pathways, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing insight into conformational changes, solvation dynamics, and molecular aggregation. researchgate.net
A key aspect for this compound is its conformational flexibility, primarily concerning the rotation of the -OH and -SH groups around their bonds to the aromatic ring. DFT calculations can be used to determine the potential energy surface for this rotation, identifying the most stable conformers and the energy barriers between them. The relative orientation of the two groups (syn vs. anti) and their orientation relative to the fluorine atom will define a set of low-energy conformers.
MD simulations can then be used to observe the transitions between these conformers in a chosen environment (e.g., in a water box) over nanoseconds or microseconds. This provides a dynamic picture of the conformational equilibrium, which can be crucial for understanding how the molecule interacts with other species, such as biological receptors or other monomers during aggregation.
Table 4: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer ID | O-H Dihedral Angle (C1-C2-O-H) | S-H Dihedral Angle (C2-C1-S-H) | Relative Energy (kcal/mol) | Key Feature |
| Conf-1 | ~0° | ~180° | 0.00 | Planar, potential intramolecular H-bond (O-H···S). |
| Conf-2 | ~180° | ~0° | 0.25 | Planar, potential intramolecular H-bond (S-H···O). |
| Conf-3 | ~0° | ~0° | 1.50 | Planar, sterically less favored. |
| Conf-4 | ~180° | ~180° | 0.90 | Planar, anti-anti orientation. |
Note: This table presents plausible conformers and their hypothetical relative energies based on DFT calculations. The exact energy differences would depend on the level of theory and basis set used. Dihedral angles are illustrative.
Research Applications and Derivatization Strategies of 4 Fluoro 2 Mercaptophenol
Role as a Synthetic Building Block in Organic Chemistry
The bifunctional nature of 4-Fluoro-2-mercaptophenol, possessing both a phenol (B47542) and a thiophenol moiety, renders it a versatile precursor for the synthesis of more complex molecules. The fluorine substituent further enhances its utility by introducing a functional group known to alter the physicochemical properties of organic compounds, often leading to increased metabolic stability or modified binding affinities in biologically active molecules.
Precursor for Fluorinated Heterocyclic Compounds
Fluorinated heterocyclic compounds are of significant interest in medicinal chemistry, agrochemicals, and materials science due to their unique properties. The strategic incorporation of fluorine can lead to profound changes in the biological and physical characteristics of these molecules. Thiophenol derivatives are valuable starting materials for synthesizing sulfur-containing heterocycles.
While direct examples of this compound in cycloaddition reactions are not extensively documented, the general reactivity of its functional groups allows for its proposed use in constructing fluorinated heterocycles. Cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, are powerful methods for building heterocyclic rings. nih.govnih.gov The thiol and hydroxyl groups can act as nucleophiles in cyclization reactions to form rings like benzoxathioles or other related structures. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring and the acidity of the thiol and hydroxyl protons, thereby affecting reaction conditions and outcomes.
Intermediate in Complex Polyketide Synthesis
Polyketides are a large and structurally diverse class of natural products, many of which possess potent biological activities. The synthesis of complex polyketides is a significant challenge in organic chemistry. While chemical and biosynthetic methods have been developed to incorporate fluorine into polyketide structures, these typically involve the use of fluorinated building blocks like fluoromalonyl-CoA in enzymatic pathways. nih.govresearcher.life There is currently no available research data suggesting the use of this compound as a direct intermediate or building block in the synthesis of complex polyketides.
Applications in Ligand Design for Coordination Chemistry
The design and synthesis of new ligands are fundamental to advancing coordination chemistry, with applications ranging from catalysis to materials science and medicine. nih.govresearchgate.net Multifunctional ligands, which contain different types of donor atoms, can form stable and versatile metal complexes. researchgate.net The thiol and hydroxyl groups of this compound make it a potential candidate for creating such ligands.
Thiophenol-Based Ligand Synthesis
Thiophenol-based molecules are widely used as ligands because the soft sulfur donor atom readily coordinates to a variety of transition metals. The thiol group is typically deprotonated upon coordination to form a thiolate, which is a strong donor. researchgate.net The presence of the adjacent hydroxyl group in this compound allows it to function as a bidentate O,S-donor ligand, capable of forming a stable chelate ring with a metal center.
While research specifically detailing the use of this compound as a ligand is limited, the synthesis of complexes from closely related structures highlights its potential. For instance, the related compound 4-fluoro-2-cyanoaminothiophenolate has been successfully used as a primary ligand in the synthesis of mixed-ligand Mercury (II) complexes. sarpublication.com This demonstrates that the fluorinated thiophenol scaffold is a viable platform for creating stable coordination compounds. The synthesis of a ligand from this compound would typically involve its deprotonation with a suitable base followed by reaction with a metal salt.
Coordination Modes and Metal Complex Formation
Ligands based on the this compound structure can exhibit several coordination modes, depending on the reaction conditions and the nature of the metal center.
| Coordination Mode | Description | Potential Metal Center Interactions |
| Monodentate | Coordination occurs through only one donor atom, typically the deprotonated sulfur (thiolate). | Can occur if the hydroxyl group is sterically hindered or if the metal has a strong preference for sulfur donors. |
| Chelating | Both the sulfur and oxygen atoms bind to the same metal center, forming a stable five-membered chelate ring. | This is a likely coordination mode due to the favorable proximity of the -S and -OH groups, leading to enhanced complex stability (the chelate effect). |
| Bridging | The ligand coordinates to two or more different metal centers simultaneously. The thiolate sulfur is well-known to act as a bridging donor. | Can lead to the formation of polynuclear complexes or coordination polymers. |
This table outlines the potential coordination behaviors of this compound based on the principles of coordination chemistry.
The specific geometry of the resulting metal complex is influenced by the coordination number and electronic configuration of the metal ion. nih.govlibretexts.org For example, a metal ion coordinating to two bidentate 4-Fluoro-2-mercaptophenolate ligands could adopt a square planar or tetrahedral geometry. The fluorine substituent on the ligand can influence the electronic properties of the metal center through inductive effects, potentially tuning the reactivity or spectroscopic properties of the final complex.
Fluorine's Influence on Ligand Electronic Properties
The introduction of a fluorine atom to the 2-mercaptophenol (B73258) scaffold, creating this compound, significantly modifies the electronic properties of the ligand, which in turn influences the characteristics of its metal complexes. Fluorine is the most electronegative element, and its presence on the aromatic ring has a profound electron-withdrawing effect. nsf.govnih.gov This effect alters the electron density distribution within the ligand, impacting its coordination chemistry. nsf.govresearchgate.net
The strong C-F bond and the high electronegativity of fluorine lead to a decrease in the pKa of the phenolic and thiolic protons, making the ligand more acidic compared to its non-fluorinated counterpart. This increased acidity can affect the formation and stability of metal complexes. The electron-withdrawing nature of the fluorine atom also lowers the energy of the ligand's frontier orbitals (HOMO and LUMO). nih.gov This alteration of orbital energies can lead to changes in the metal-ligand bonding, potentially stabilizing metal centers in higher oxidation states. southampton.ac.uk
Furthermore, the fluorine substituent can influence the redox potential of the resulting metal complexes. The electron-withdrawing properties of fluorine can make the metal center more electrophilic, thereby shifting the redox potentials to more positive values. This tuning of electronic properties is a key strategy in the design of catalysts and functional materials. rsc.org The presence of fluorine can also introduce unique non-covalent interactions, such as hydrogen bonding and halogen bonding, which can play a role in the supramolecular assembly and crystal packing of coordination compounds. researchgate.net
Advanced Materials Science Precursors
Components in Specialized Polymer Synthesis (e.g., Poly(ethersulfide)s)
While direct studies detailing the use of this compound in poly(ethersulfide) synthesis are not prevalent, the reactivity of its functional groups suggests its potential as a valuable monomer in the synthesis of specialized polymers. Poly(arylene ether)s and poly(arylene sulfide)s are classes of high-performance polymers known for their excellent thermal stability and chemical resistance. The synthesis of such polymers often involves the nucleophilic aromatic substitution reaction of a bisphenol or a bisthiophenol with an activated dihalide monomer.
The presence of both a hydroxyl and a thiol group in this compound offers the potential for the creation of poly(ethersulfide)s. The differential reactivity of the phenoxide and thiophenoxide nucleophiles can be exploited to control the polymerization process. The fluorine atom on the aromatic ring can activate the para-position for nucleophilic attack, facilitating polymerization. The synthesis of polysulfides has been demonstrated through the reaction of bis(4-mercaptophenyl) sulfide (B99878) with an activated dihalide in the presence of a base. researchgate.net A similar approach could potentially be employed with this compound, leading to the formation of novel poly(ethersulfide)s with tailored properties conferred by the fluorine substituent, such as enhanced thermal stability and specific solubility characteristics.
Organic Linkers in Molecular Layer Deposition (MLD) for Thin Films
Molecular Layer Deposition (MLD) is a thin film deposition technique that allows for the growth of organic and hybrid organic-inorganic polymer films with atomic-level control. rsc.org This technique relies on sequential, self-limiting surface reactions. Bifunctional molecules, known as linkers, are crucial components in MLD processes. While there is no specific literature on the use of this compound in MLD, its structural analog, 4-mercaptophenol (B154117), has been successfully employed as an organic linker for the deposition of alucone thin films. researchgate.net
The hydroxyl and thiol groups of this compound provide two distinct reactive sites that can participate in the sequential reactions of an MLD cycle. For instance, the hydroxyl group could react with a metal precursor like trimethylaluminum (B3029685) (TMA), and the thiol group could then react in a subsequent step. The fluorine atom could influence the reactivity of these functional groups and the properties of the resulting thin film. The ability to form conformal, pinhole-free thin films with precisely controlled thickness makes MLD a promising technique for applications in electronics, barriers, and sensors. rsc.org The incorporation of fluorinated linkers like this compound could lead to the development of thin films with unique properties such as hydrophobicity and altered electronic characteristics.
Biochemical Tool Applications
Site-Selective Protein Labeling for Structural Biology (e.g., NMR/EPR Probes)
The unique properties of the fluorine-19 (¹⁹F) nucleus, such as its 100% natural abundance, high gyromagnetic ratio, and extreme sensitivity of its chemical shift to the local environment, make it an ideal probe for nuclear magnetic resonance (NMR) spectroscopy studies of proteins. acs.orgnih.gov Site-specific incorporation of a fluorine-containing molecule, like a derivative of this compound, into a protein allows for the study of protein structure, dynamics, and interactions with other molecules. researchgate.neted.ac.uk
The thiol group of this compound provides a reactive handle for covalent attachment to specific amino acid residues on a protein surface, most commonly cysteine. nih.govnih.gov The reaction of the thiol with a maleimide (B117702) or haloacetamide-functionalized protein would result in a stable thioether linkage. The attached fluorinated phenol can then serve as a reporter group. Changes in the protein's conformation or binding of a ligand can lead to alterations in the local environment of the ¹⁹F probe, which can be detected as changes in its NMR chemical shift. nih.govnih.gov This approach has been widely used to study a variety of biological systems, including membrane proteins and protein-protein interactions. researchgate.netnih.gov
| Property of ¹⁹F Nucleus | Implication for Protein NMR |
| 100% Natural Abundance | High sensitivity, no isotopic enrichment needed. |
| High Gyromagnetic Ratio | Strong NMR signal. |
| Large Chemical Shift Range | High sensitivity to changes in the local electronic environment. |
| No Natural Occurrence in Biomolecules | No background signal from the biological system. |
Biomimetic Models for Redox Catalysis Studies
The study of metalloenzymes that catalyze redox reactions is a major area of biochemical research. Synthetic molecules that mimic the structure and function of the active sites of these enzymes, known as biomimetic models, are valuable tools for understanding their reaction mechanisms. unipd.itresearchgate.net The combination of a soft thiol donor and a hard phenol donor in this compound makes it an attractive ligand for the construction of biomimetic models of various metalloenzyme active sites.
The electronic properties of the ligand, which can be tuned by the fluorine substituent, can influence the redox potential and catalytic activity of the resulting metal complexes. unipd.it For example, iron-sulfur clusters are common redox cofactors in proteins, and synthetic analogs using thiolate ligands have been extensively studied. The incorporation of a fluorinated thiophenol ligand could modulate the electronic properties of the iron center, providing insights into the structure-function relationships of these important biological systems. Furthermore, the study of such model complexes can aid in the development of new catalysts for a variety of chemical transformations. researchgate.net
Influence of Fluorination on Molecular Recognition and Interfacial Phenomena
The strategic incorporation of a fluorine atom into the 2-mercaptophenol structure to form this compound significantly alters the compound's electronic properties and steric profile. These modifications have a profound impact on its behavior in molecular recognition events and at interfaces, enhancing certain non-covalent interactions while introducing unique characteristics related to the fluorine atom itself.
Enhanced Molecular Recognition Capabilities
The primary influence of the fluorine atom in this compound on molecular recognition stems from its high electronegativity. This property initiates a cascade of electronic effects that strengthens the molecule's capacity to act as a hydrogen bond donor.
Increased Acidity and Hydrogen Bond Donation: Fluorine's powerful electron-withdrawing inductive effect (-I effect) decreases the electron density across the aromatic ring. This withdrawal effect extends to the phenolic oxygen, making the O-H bond more polarized and the proton more acidic compared to the non-fluorinated 2-mercaptophenol. echemi.comstackexchange.com An increase in the acidity of the phenolic proton directly correlates with an enhanced ability to act as a hydrogen bond (H-bond) donor. Studies on analogous fluorinated phenolic compounds have demonstrated that they are significantly more effective as H-bond donating building blocks in the formation of multicomponent self-assembled monolayers. rsc.org This suggests that this compound would form more stable complexes with H-bond acceptor molecules.
Stabilizing C-H···F Interactions: Beyond strengthening conventional hydrogen bonds, the fluorine atom can participate directly in weaker, non-covalent interactions. The C-H···F hydrogen bond, while weaker than conventional H-bonds, can play a crucial role in the stabilization of molecular assemblies. rsc.orgacs.org In a crystal lattice or a host-guest complex, these interactions provide additional stability, influencing the orientation and conformation of the interacting molecules. rsc.org The interaction energy of a neutral C-H···F bond is modest, typically around -0.4 kcal mol⁻¹, but the cumulative effect of multiple such interactions can be significant. rsc.org
Modulation of Aromatic Interactions: Aromatic ring fluorination alters the molecule's quadrupole moment, which influences its ability to engage in π-stacking and arene-π interactions. nih.gov While the impact on any single interaction is often modest (in the range of 0.1-0.4 kcal/mol), the cumulative effect can lead to a measurable increase in binding affinity for macromolecular recognition sites. nih.gov
Behavior at Interfaces
Interfacial phenomena are governed by the balance of forces between molecules at the boundary of two phases. The introduction of fluorine imparts unique properties to this compound, affecting its behavior at liquid-gas, liquid-liquid, and solid-liquid interfaces.
Hydrophobicity and Surface Energy: The carbon-fluorine bond is highly polar, yet fluorinated organic molecules are characteristically hydrophobic and often lipophobic. nih.govresearchgate.net This "polar hydrophobicity" is a key feature. bohrium.com Fluorination is known to lower the surface energy of materials, a property that underlies the water and oil repellency of fluoropolymers like PTFE. rsc.orgresearchgate.net Consequently, this compound is expected to preferentially accumulate at interfaces, orienting itself to minimize unfavorable interactions. For instance, at an air-water interface, the hydrophilic phenol and thiol groups would likely orient towards the water phase, while the fluorinated aromatic ring is exposed to the air.
The table below summarizes the key effects of fluorination on the properties of this compound relevant to molecular recognition and interfacial phenomena.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The future synthesis of 4-Fluoro-2-mercaptophenol will likely pivot towards green and sustainable methodologies, minimizing waste and environmental impact. Traditional multi-step syntheses often rely on harsh reagents and generate significant waste streams. Future research should focus on developing processes that improve atom economy, reduce energy consumption, and utilize environmentally benign solvents and catalysts.
Key research avenues include:
Biocatalytic Routes: Employing enzymes for regioselective hydroxylation, thiolation, or fluorination on precursor molecules could offer a highly efficient and environmentally friendly pathway.
Flow Chemistry: Continuous flow reactors can enhance reaction efficiency, safety, and scalability while minimizing solvent usage and by-product formation. The synthesis of thiophenols from aryl halides is an area ripe for adaptation to flow processes organic-chemistry.org.
Thiol-Free Sulfur Sources: Research into sustainable sulfur sources, moving away from odorous and toxic thiols, presents a significant opportunity. rsc.org Methodologies using elemental sulfur or inorganic sulfides in greener solvents like deep eutectic solvents could be explored organic-chemistry.orgrsc.org.
Late-Stage Functionalization: Developing methods for the direct C-H thiolation or fluorination of a 4-fluorophenol (B42351) or 2-mercaptophenol (B73258) precursor, respectively, would represent a significant step towards more efficient synthesis.
A comparative analysis using green chemistry metrics highlights the potential improvements of a sustainable approach over a hypothetical traditional route.
| Metric | Hypothetical Traditional Route | Proposed Sustainable Route (e.g., Biocatalytic/Flow) | Description |
|---|---|---|---|
| Atom Economy (AE) | Low-Medium | High | Measures the efficiency of a reaction in converting reactant atoms to product atoms whiterose.ac.uk. |
| Reaction Mass Efficiency (RME) | Low | Medium-High | Accounts for yield and stoichiometry, providing a more realistic measure of efficiency nih.gov. |
| Process Mass Intensity (PMI) | Very High (>100) | Low (<50) | Ratio of the total mass input (raw materials, solvents, process water) to the mass of the final product mdpi.com. |
| Environmental (E)-Factor | High | Low | Represents the mass of waste produced per unit of product. A lower value is better nih.gov. |
Advanced Mechanistic Studies using Ultrafast Spectroscopy
The photophysical and photochemical behavior of this compound is largely unknown. Ultrafast spectroscopic techniques, which can resolve chemical events on femtosecond (10⁻¹⁵ s) timescales, are perfectly suited to unravel the complex dynamics of this molecule upon light absorption. Drawing parallels from studies on fluorinated phenols and thiophenones, several key mechanistic questions can be addressed acs.orgnih.gov.
Future studies could investigate:
Excited-State Dynamics: Mapping the energy relaxation pathways after UV excitation, including internal conversion and intersystem crossing.
Photodissociation Mechanisms: Probing the dynamics of S-H or O-H bond cleavage. Studies on fluorinated phenols have shown that fluorine substitution significantly impacts O-H bond fission dynamics acs.org.
Proton Transfer: Investigating the possibility of excited-state intramolecular proton transfer (ESIPT) between the hydroxyl and thiol groups, a process fundamental to many photostabilizers and fluorescent probes.
Solvent Effects: Elucidating the role of solvent molecules in stabilizing excited states or mediating reaction pathways.
The following table outlines potential experiments to probe the molecule's fundamental photoreactivity.
| Technique | Phenomenon to Probe | Potential Insight |
|---|---|---|
| Femtosecond Transient Absorption (fs-TA) | Excited-state lifetimes, formation of transient species (e.g., radicals, triplet states) | Elucidation of the primary relaxation pathways and timescale of photoreactions. |
| Time-Resolved Photoelectron Spectroscopy (TRPES) | Evolution of electronic state character during a reaction | Direct observation of non-adiabatic transitions between electronic potential energy surfaces, such as the coupling that leads to bond fission nih.govosti.gov. |
| Femtosecond Stimulated Raman Spectroscopy (FSRS) | Vibrational mode changes in the excited state | Provides structural information on transient species, helping to identify reaction intermediates and understand the nuclear motions that drive the reaction. |
Exploration of New Reactivity Modes and Catalytic Applications
The trifunctional nature of this compound offers a rich playground for exploring novel reactivity and developing new catalytic systems. The interplay between the electron-donating hydroxyl and thiol groups and the electron-withdrawing fluorine atom can be harnessed to achieve unique chemical transformations.
Future research directions include:
Ligand Development: The thiol group is an excellent anchor for transition metals. This compound could serve as a ligand in catalysts for cross-coupling, hydrogenation, or oxidation reactions. The electronic properties of the ligand, tuned by the fluoro and hydroxyl groups, could impart unique selectivity and activity nih.gov.
Organocatalysis: The phenolic proton and the thiol group could participate in hydrogen bonding or proton transfer catalysis, potentially enabling new asymmetric transformations.
Redox Activity: The thiol moiety can be readily oxidized to a disulfide, suggesting applications in redox-controlled catalysis or as a redox-active material. Visible-light photocatalytic oxidation is a promising green method for such transformations scholaris.ca.
C-H Functionalization: The phenol (B47542) group can act as a directing group for regioselective C-H functionalization reactions, allowing for the synthesis of more complex derivatives nih.gov. The synergistic or competitive directing effects of the thiol and hydroxyl groups warrant investigation.
Integration with Artificial Intelligence and Machine Learning in Chemical Design
Artificial intelligence (AI) and machine learning (ML) are poised to accelerate the discovery and optimization of molecules like this compound. By leveraging computational power, researchers can predict properties, optimize synthetic pathways, and design novel derivatives with tailored functionalities.
Key areas for integration include:
Property Prediction: Developing Quantitative Structure-Activity Relationship (QSAR) models to predict biological activity, toxicity, or material properties for a library of derivatives jst.go.jpjst.go.jp. This can guide experimental efforts towards the most promising candidates.
Synthesis Planning: Using retrosynthesis algorithms to identify the most efficient and sustainable synthetic routes, potentially uncovering non-intuitive pathways.
De Novo Design: Employing generative models to design new molecules based on the this compound scaffold. These models can be trained to optimize for specific desired properties, such as enhanced catalytic activity or specific binding affinity.
A hypothetical QSAR model could utilize various molecular descriptors to predict a target property.
| Molecular Descriptor | Type | Potential Predicted Property |
|---|---|---|
| LogP (Octanol-Water Partition Coefficient) | Hydrophobicity | Bioavailability, Toxicity nih.gov |
| HOMO/LUMO Energies | Electronic | Redox potential, Reactivity, Antioxidant activity nih.gov |
| Dipole Moment | Electronic | Solubility, Intermolecular interactions |
| Topological Polar Surface Area (TPSA) | Structural | Membrane permeability |
Expanding Applications in Niche Advanced Materials and Analytical Probes
The unique structural features of this compound make it an attractive building block for advanced materials and a scaffold for developing sensitive analytical probes.
Advanced Materials:
Fluorinated Polymers: Incorporation into polymers could yield materials with valuable properties such as thermal stability, chemical resistance, and low surface energy nih.gov. The fluorinated aromatic core is a desirable component for materials used in photonics and optical waveguides mdpi.com.
Thiol-Ene Chemistry: The thiol group can readily participate in thiol-ene "click" reactions, providing an efficient method for polymer cross-linking or surface functionalization to create specialized coatings or hydrogels semanticscholar.org.
Redox-Responsive Materials: The reversible thiol-disulfide redox couple could be used to create smart materials that change their properties (e.g., swell, degrade, or release a payload) in response to a redox stimulus.
Analytical Probes:
Fluorescent Sensors: Thiophenols are known to be highly reactive towards specific recognition moieties, making them ideal candidates for designing reaction-based fluorescent probes nih.govmdpi.com. The this compound core could be derivatized to create a probe where reaction at the thiol group triggers a significant change in fluorescence, allowing for the sensitive detection of metal ions, reactive oxygen species, or specific biomolecules frontiersin.orgnih.gov.
Tunable Photophysics: The fluorine substituent can be used to fine-tune the absorption and emission properties of the fluorophore, potentially shifting signals to more desirable wavelengths for biological imaging.
Q & A
Basic: What are the key challenges in synthesizing 4-Fluoro-2-mercaptophenol, and how can reaction conditions be optimized to avoid thiol oxidation?
The synthesis of this compound is complicated by the reactivity of the thiol (-SH) group, which is prone to oxidation under ambient conditions. A common approach involves protecting the thiol group during synthesis (e.g., using acetyl or trityl groups) and deprotecting it under controlled acidic or reductive conditions . For example, analogous fluorophenol derivatives (e.g., 4-Fluoro-2-(methylthio)phenol) require inert atmospheres (N₂/Ar) to prevent disulfide formation . Optimization may involve:
- Temperature control : Maintaining temperatures below 0°C during deprotection.
- Catalyst selection : Using Pd/C or Raney Ni for selective deprotection without fluorodeboronation.
- Purification : Employing chromatography with degassed solvents to isolate the product.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
